L-Methionine-d3(s-methyl-d3)-methyl-d3 sulfonium chloride

Description

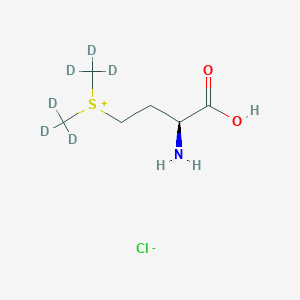

L-Methionine-d3 (S-methyl-d3)-methyl-d3 sulfonium chloride (CAS RN: 362049-54-5) is a deuterium-labeled derivative of methionine sulfonium chloride. Its molecular formula is $ \text{C}6\text{D}6\text{H}8\text{NO}2\text{S} \cdot \text{Cl} $, with a molecular weight of 205.73 g/mol . The compound features tri-deuterated methyl groups ($ \text{CD}_3 $) on the sulfonium center and is synthesized to ≥98 atom% deuterium purity, making it a critical tool in stable isotope labeling for metabolic studies, NMR spectroscopy, and pharmacokinetic research .

Structurally, it retains the core features of non-deuterated methionine sulfonium chloride, including the amino acid backbone ($ \text{CH}2\text{CH}2\text{CH(NH}_2\text{)COOH} $) and the sulfonium group ($ \text{S}^+ $) but replaces six hydrogen atoms with deuterium at the methyl positions .

The compound is commercially available in small quantities (e.g., 10 mg for JPY 42,900) and is classified as non-hazardous for transport . It is stored at room temperature and is sparingly soluble in polar solvents like DMSO and methanol .

Properties

IUPAC Name |

[(3S)-3-amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGVPKMVGSXPCQ-YIUVPUIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(C(=O)O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[S+](CC[C@@H](C(=O)O)N)C([2H])([2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857982 | |

| Record name | [(3S)-3-Amino-3-carboxypropyl]{bis[(~2~H_3_)methyl]}sulfanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-54-5 | |

| Record name | [(3S)-3-Amino-3-carboxypropyl]{bis[(~2~H_3_)methyl]}sulfanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation of L-Methionine or Homocysteine Derivatives with Deuterated Methyl Iodide

A primary approach to introduce the S-methyl-d3 group involves reacting L-homocysteine or L-methionine derivatives with methyl-d3 iodide (CD3I) under alkaline conditions. This reaction selectively replaces the sulfur-bound methyl hydrogens with deuterium atoms.

- Reaction conditions : Typically, the reaction is carried out in anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like triethylamine to facilitate nucleophilic substitution.

- Reaction time and temperature : Room temperature to mild heating (25–50°C) for several hours to ensure complete methylation.

- Purification : The product is purified by reversed-phase high-performance liquid chromatography (HPLC) or silica gel chromatography to remove non-deuterated impurities.

This method achieves high isotopic purity (>98% deuterium incorporation) confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Enzymatic Synthesis via S-Adenosylmethionine Synthetase (MetK)

An alternative and highly selective method involves enzymatic synthesis of the sulfonium compound using purified S-adenosylmethionine synthetase (MetK) from Escherichia coli.

- Substrates : L-Methionine-d3 (S-methyl-d3) and ATP.

- Buffer system : Optimized buffers such as 200 mM Tricine/HCl at pH 8.7 with 50 mM KCl and 30 mM MgCl2.

- Reaction conditions : Incubation at room temperature with shaking for 2.5 to 3.5 hours to maximize yield.

- Purification : Removal of enzyme precipitate by centrifugation followed by ion-exchange chromatography (e.g., QAE Sephadex A-25) to isolate the sulfonium salt free of excess salts and byproducts.

This method yields highly pure L-Methionine-d3 sulfonium salts suitable for spectroscopic and biochemical applications.

Preparation of Injection Formulations (For In Vivo Use)

For biological studies, the compound is prepared in injectable formulations by dissolving the sulfonium chloride in solvents such as DMSO and mixing with corn oil or polyethylene glycol (PEG) mixtures to achieve desired concentrations.

- Example formulation : DMSO : Corn oil = 10 : 90 volume ratio.

- Stock solution preparation : Dissolving the compound in DMSO at high concentration (e.g., 25 mg/mL) followed by dilution in corn oil to reach working concentrations (e.g., 2.5 mg/mL).

- Storage and handling : Solutions are mixed well to clarity and used promptly to maintain stability.

Data Table: Typical Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Methylation with CD3I | L-Homocysteine + CD3I, triethylamine, DMF | Room temp, 4–6 h, >98% D incorporation |

| Enzymatic synthesis (MetK) | L-Methionine-d3, ATP, 200 mM Tricine pH 8.7, 30 mM MgCl2 | 2.5–3.5 h, 95 rpm shaking, RT |

| Purification | Ion-exchange chromatography (QAE Sephadex) | Removes salts, isolates pure sulfonium |

| Injection formulation | DMSO : Corn oil = 10 : 90 | Stock: 25 mg/mL in DMSO; diluted to 2.5 mg/mL |

Research Findings and Analytical Validation

- Isotopic purity : Confirmed by high-resolution MS showing mass shift corresponding to three deuterium atoms (+3 Da) and by ¹H NMR absence of S-methyl proton signals.

- Chemical purity : ≥97% purity achieved through chromatographic purification.

- Stability : The sulfonium chloride salt is stable under storage at room temperature in solid form; solutions require fresh preparation or refrigeration to prevent degradation.

- Enzymatic synthesis advantages : Provides regio- and stereospecific sulfonium salts with minimal side products, suitable for detailed spectroscopic studies and biochemical assays.

Notes on Stereochemistry and Racemization

Sulfonium salts, including L-Methionine-d3 (S-methyl-d3) methyl-d3 sulfonium chloride, can exhibit stereochemical stability or racemization depending on conditions. Studies show racemization pathways include dissociation-recombination (SN1), pyramidal inversion, and nucleophilic displacement (SN2). Careful control of reaction conditions and choice of counterions (chloride) help maintain stereochemical integrity during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

L-Methionine-d3(s-methyl-d3)-methyl-d3 sulfonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonium group can participate in nucleophilic substitution reactions, where the trideuteriomethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding sulfides.

Scientific Research Applications

Metabolic Studies

Tracer Applications

L-Methionine-d3 serves as a tracer in metabolic pathways due to its unique isotopic labeling. The incorporation of deuterium allows researchers to track the compound's metabolism within biological systems. This is particularly useful in studies examining amino acid metabolism and protein synthesis.

Case Study: Metabolic Pathway Analysis

In a study investigating methionine metabolism, researchers utilized L-Methionine-d3 to trace the conversion of methionine into cysteine and other metabolites. The results demonstrated that the deuterated form could effectively track metabolic fluxes, providing insights into nutritional biochemistry and metabolic disorders .

Synthetic Organic Chemistry

Reactivity and Derivatives Formation

The sulfonium ion in L-Methionine-d3 can act as an electrophile, facilitating nucleophilic substitution reactions. This property is exploited to synthesize complex organic molecules from simpler precursors.

Case Study: Synthesis of Complex Molecules

A research team successfully synthesized a series of biologically active compounds using L-Methionine-d3 as a key intermediate. The sulfonium derivative was transformed through nucleophilic substitution to produce various methylated amines, highlighting its utility in organic synthesis .

Antimicrobial Properties

Inhibition of Drug-Resistant Bacteria

Recent studies have shown that L-Methionine-d3 possesses antimicrobial properties, making it a candidate for combating drug-resistant bacterial strains. It has been noted for its ability to inhibit prostaglandin synthesis, which may influence inflammatory responses.

Case Study: Antibacterial Activity Evaluation

A series of sulfonium cationic poly(D,L-methionine)s were synthesized using L-Methionine-d3, demonstrating potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The minimum inhibitory concentration (MIC) values ranged from 7.8 to 62.5 μg/mL, indicating significant potential for therapeutic applications .

Pharmaceutical Development

Role as a Stable Isotope Labeling Agent

L-Methionine-d3 is increasingly used in pharmaceutical research for drug development processes. Its stable isotopes allow for precise tracking of pharmacokinetics and metabolic pathways during drug testing.

Case Study: Drug Metabolism Studies

In drug metabolism studies, L-Methionine-d3 was used to evaluate the pharmacokinetic profiles of new compounds. The presence of deuterium altered the metabolic characteristics, allowing researchers to gain insights into how drugs are processed in vivo .

Data Summary

Mechanism of Action

The mechanism of action of L-Methionine-d3(s-methyl-d3)-methyl-d3 sulfonium chloride involves its interaction with molecular targets through its sulfonium group. The trideuteriomethyl substituents provide stability and enable the tracing of the compound in various reactions and biological processes. The compound can participate in nucleophilic substitution reactions, where it acts as an electrophile, facilitating the transfer of the trideuteriomethyl groups to nucleophiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Deuterated Methylmethionine Sulfonium Chloride (Vitamin U)

- Structure and Isotopic Purity: The non-deuterated form (CAS RN: 63889-27-0) lacks deuterium substitution, with a molecular formula $ \text{C}6\text{H}{14}\text{ClNO}_2\text{S} $ and molecular weight 199.69 g/mol .

- Applications : Widely studied for its therapeutic properties, including antioxidant, anti-inflammatory, and gastroprotective effects. It is derived naturally from garlic and used in dietary supplements .

- Key Differences: The deuterated variant is synthetically produced for research, whereas the non-deuterated form is both naturally sourced and synthesized.

DL-Methionine Sulfoxide

- Structure: $ \text{C}5\text{H}{11}\text{NO}_3\text{S} $, molecular weight 165.21 g/mol, with a melting point of 232–234°C (decomposition) .

- Applications : Used in oxidative stress research and as a reference standard. Unlike the sulfonium chloride, it lacks the sulfonium group, making it less reactive in alkylation reactions .

- Key Differences : The sulfoxide form is an oxidation product of methionine, whereas the sulfonium chloride is a quaternary sulfonium salt with distinct electronic and steric properties .

Trialkyl Sulfonium Chlorides (e.g., Benzylbis(2-hydroxyethyl)sulfonium Chloride)

- Structure : Features a sulfonium center bonded to three alkyl or substituted alkyl groups (e.g., benzyl and hydroxyethyl groups) .

- Applications : Patented as fungicides and pesticides in agricultural compositions. For example, benzylbis(2-hydroxyethyl)sulfonium chloride is synthesized in aqueous solutions with 98% conversion efficiency .

- Key Differences : These compounds prioritize broad-spectrum biocidal activity, whereas L-methionine-d3 sulfonium chloride is designed for isotopic labeling and biomedical research .

DL-Methionine

- Structure: $ \text{C}5\text{H}{11}\text{NO}_2\text{S} $, molecular weight 149.21 g/mol, classified as non-hazardous .

- Applications: Essential amino acid used in animal feed and pharmaceuticals. Unlike the sulfonium derivative, it lacks the sulfonium group and deuterium labeling, limiting its utility in advanced tracer studies .

Data Table: Comparative Properties of Sulfonium Compounds

Biological Activity

L-Methionine-d3(S-methyl-d3)-methyl-d3 sulfonium chloride is a deuterated derivative of methionine, a sulfur-containing amino acid that plays critical roles in various biological processes. This compound is particularly interesting due to its potential applications in pharmacology, biochemistry, and molecular biology. This article explores its biological activity, focusing on its antibacterial, antitumor, and antioxidant properties.

Overview of L-Methionine-d3(S-methyl-d3)-methyl-d3 Sulfonium Chloride

Chemical Properties:

- Molecular Formula: C₅H₁₄D₃N₁O₂S

- Molecular Weight: 163.26 g/mol

- Structure: The sulfonium ion contributes to the compound's unique reactivity and biological activity.

Antibacterial Activity

Recent studies have demonstrated that sulfonium derivatives of methionine exhibit significant antibacterial properties. In a study involving sulfonium poly(D,L-methionine)s, it was found that these compounds possess broad-spectrum antibacterial activity against drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 7.8 to 62.5 µg/mL, indicating potent antibacterial effects .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| MRSA | 7.8 | 15.6 |

| Staphylococcus epidermidis | 15.6 | 31.2 |

| Escherichia coli | 31.2 | 62.5 |

| Pseudomonas aeruginosa | 62.5 | 125 |

The bactericidal activity was further confirmed by determining the minimum bactericidal concentration (MBC), which showed that these compounds could effectively kill over 99.9% of the tested bacteria .

Antitumor Activity

The antitumor potential of S-methyl methionine sulfonium chloride (MMSC), a related compound, has been investigated in vivo using Wistar albino rats. In this study, MMSC was administered to rats with hepatocellular carcinoma induced by diethyl nitrosamine and carbon tetrachloride. The results indicated that MMSC treatment significantly reduced tumor growth and improved liver function markers such as ALT and AST .

Key Findings:

- MMSC administration decreased lipid peroxidation levels.

- Enhanced antioxidant enzyme activities (SOD and CAT) were observed post-treatment.

- The expression of inflammatory cytokines was downregulated in treated groups compared to controls.

| Group | ALT (U/L) | AST (U/L) | SOD Activity (U/mg protein) |

|---|---|---|---|

| Control | 30 | 25 | 10 |

| HCC Induced | 120 | 150 | 5 |

| MMSC Treated | 40 | 35 | 12 |

These findings suggest that MMSC has significant protective effects against liver cancer, likely due to its antioxidant properties and ability to modulate inflammatory responses .

Antioxidant Activity

L-Methionine derivatives are known for their antioxidant capabilities. MMSC has been shown to reduce oxidative stress markers in various models, contributing to its protective effects against cellular damage. The compound's ability to scavenge free radicals and enhance endogenous antioxidant defenses makes it a candidate for further research in oxidative stress-related conditions .

Case Studies and Research Findings

- Study on Antibacterial Efficacy: A series of experiments demonstrated the effectiveness of sulfonium poly(methionine)s against multiple strains of antibiotic-resistant bacteria, highlighting their potential as new antimicrobial agents .

- Antitumor Effects in Animal Models: Research involving Wistar rats provided strong evidence for the antitumor properties of MMSC, showing significant improvements in liver function and reduction in tumor size following treatment .

- Oxidative Stress Reduction: Studies have indicated that methionine derivatives can significantly lower oxidative stress levels in cells, enhancing their viability under stress conditions .

Q & A

Basic Research Questions

Q. How is L-Methionine-d3(S-methyl-d3)-methyl-d3 sulfonium chloride synthesized, and what considerations apply to its deuterated structure?

- Methodological Answer : The compound is synthesized via anion exchange of its iodide precursor with chloride-form resin (e.g., Dowex 1), adapted from trimethylsulfonium chloride synthesis protocols . Deuterated methyl groups are introduced using deuterated alkylating agents (e.g., CD3I) during methionine modification. Isotopic purity (98 atom% D) is confirmed via mass spectrometry and 2H NMR .

Q. What are the recommended storage conditions to ensure stability of this deuterated sulfonium salt?

- Methodological Answer : Store at 0–6°C in moisture-free, inert environments (e.g., under argon or nitrogen) to prevent hydrolysis or isotopic exchange. Similar deuterated methionine derivatives require protection from light and heat .

Q. Which analytical techniques validate the isotopic purity and structural integrity of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Quantifies deuterium incorporation (98 atom% D) and detects isotopic impurities .

- 2H NMR Spectroscopy : Confirms deuterium localization in the methyl groups .

- High-Performance Liquid Chromatography (HPLC) : Assesses chemical purity and stability under storage conditions .

Advanced Research Questions

Q. How does deuteration of the methyl groups influence reaction kinetics in nucleophilic substitution or methyl transfer studies?

- Methodological Answer : The kinetic isotope effect (KIE) from C-D bonds slows reaction rates, making the compound useful for probing transition states in enzymatic methyl transfer. For example, in SAM-dependent methyltransferases, deuterated methyl donors enable precise tracking of reaction mechanisms via isotopic mass shifts in MS .

Q. What challenges arise when using this compound in aqueous systems, and how can they be mitigated?

- Methodological Answer : Sulfonium salts are prone to hydrolysis in water. Stabilization strategies include:

- Low-temperature reactions (e.g., 0–4°C) to minimize decomposition.

- Acidic buffering (pH 4–5) to reduce hydroxide ion activity, as demonstrated in benzylbis(2-hydroxyethyl)sulfonium chloride synthesis .

- Short reaction times and immediate analysis to capture transient intermediates.

Q. How can this compound be applied in isotopic tracing to study methionine metabolism or methyl group recycling in biological systems?

- Methodological Answer : As a deuterated methyl donor, it enables tracking of methyl flux in pathways like one-carbon metabolism. For example:

- LC-MS/MS : Quantifies deuterated S-adenosylmethionine (SAM) or homocysteine derivatives in cell lysates.

- Stable Isotope-Resolved Metabolomics (SIRM) : Maps methyl group incorporation into DNA, lipids, or proteins .

Data Contradiction Analysis

Q. Are there discrepancies in safety data between non-hazardous claims and precautionary guidelines for handling this compound?

- Analysis : classifies the compound as "non-hazardous," while (for a related sulfonium salt) outlines extensive safety protocols (e.g., P264: "Wear protective gloves").

- Resolution : Always consult the Safety Data Sheet (SDS) for the specific deuterated form. General precautions include:

- Using fume hoods and nitrile gloves during handling.

- Avoiding inhalation/ingestion, as sulfonium salts may irritate mucous membranes .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Isotopic Purity | 98 atom% D | |

| Molecular Formula | (CD3)2SCH2CH2CH(NH2)COOH·Cl | |

| CAS RN | 362049-54-5 | |

| Storage Temperature | 0–6°C | |

| Key Application | Methyl-d3 tracer in enzymatic studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.